Cas no 946321-43-3 (3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide)

3-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound featuring a brominated benzamide moiety linked to a propanoyl-substituted tetrahydroquinoline scaffold. This structure offers versatility in medicinal chemistry and drug development, particularly as a potential intermediate for bioactive molecules. The bromine substituent enhances reactivity for further functionalization, while the tetrahydroquinoline core provides a rigid framework conducive to binding interactions. The propanoyl group introduces additional steric and electronic modulation, making it useful in structure-activity relationship studies. Its well-defined synthetic pathway ensures reproducibility, and its stability under standard conditions facilitates handling in research applications. This compound is primarily employed in pharmaceutical and agrochemical research for exploring novel therapeutic or pesticidal agents.
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide structure
946321-43-3 structure
商品名:3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS番号:946321-43-3
MF:C19H19BrN2O2
メガワット:387.270364046097
CID:5514886

3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 化学的及び物理的性質

名前と識別子

    • 3-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
    • 3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
    • インチ: 1S/C19H19BrN2O2/c1-2-18(23)22-10-4-6-13-8-9-16(12-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24)
    • InChIKey: SGQQCWJVFIWBEN-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC2=C(C=C1)CCCN2C(=O)CC)(=O)C1=CC=CC(Br)=C1

3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2049-0555-3mg
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
946321-43-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2049-0555-4mg
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
946321-43-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2049-0555-10μmol
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
946321-43-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2049-0555-10mg
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
946321-43-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2049-0555-75mg
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
946321-43-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2049-0555-50mg
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
946321-43-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2049-0555-20mg
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
946321-43-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2049-0555-25mg
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
946321-43-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2049-0555-40mg
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
946321-43-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2049-0555-2mg
3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
946321-43-3 90%+
2mg
$59.0 2023-05-17

3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 関連文献

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3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideに関する追加情報

Introduction to 3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS No. 946321-43-3)

3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the chemical identifier CAS No. 946321-43-3, belongs to a class of molecules that exhibit promising biological activities. The presence of both bromo and tetrahydroquinoline moieties in its molecular structure suggests potential interactions with various biological targets, making it a valuable candidate for further investigation.

The bromo substituent is a common feature in many bioactive molecules, often serving as a key pharmacophore that enhances binding affinity to biological receptors. In contrast, the tetrahydroquinoline scaffold is well-known for its role in medicinal chemistry, particularly in the development of drugs targeting neurological and cardiovascular diseases. The combination of these structural elements in 3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide may contribute to its unique pharmacological profile.

Recent advancements in drug discovery have highlighted the importance of benzamide derivatives in addressing various therapeutic challenges. The benzamide moiety is known for its ability to modulate enzyme activity and receptor interactions, making it a versatile scaffold for developing novel therapeutic agents. In the case of 3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, the 1-propanoyl group introduces an additional layer of complexity, potentially influencing both the solubility and metabolic stability of the compound.

One of the most compelling aspects of this compound is its potential application in the treatment of neurodegenerative disorders. Studies have shown that tetrahydroquinoline derivatives can interact with specific neurotransmitter receptors, leading to improved cognitive function and neuroprotection. The bromo substituent may further enhance these effects by increasing binding affinity and selectivity. Additionally, the benzamide component could contribute to anti-inflammatory and antioxidant properties, which are increasingly recognized as important factors in managing neurodegenerative conditions.

Another area where 3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide shows promise is in the fight against cancer. The brominated heterocycles are frequently explored in oncology research due to their ability to inhibit key signaling pathways involved in tumor growth and metastasis. The specific arrangement of atoms in this compound may allow it to selectively target cancer cells while minimizing toxicity to healthy tissues. Furthermore, the presence of the benzamide moiety suggests potential synergistic effects with existing chemotherapeutic agents.

The synthesis of 3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the bromination of the tetrahydroquinoline scaffold followed by condensation with propanoyl chloride to introduce the amide group. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structural integrity of the final product.

In vitro studies have begun to uncover the mechanistic basis for the biological activities observed with this compound. Initial experiments suggest that 3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide interacts with several protein targets involved in cell signaling and proliferation. These interactions may lead to modulation of pathways relevant to both neurological and oncological diseases. Further research is needed to fully elucidate these mechanisms and identify potential therapeutic applications.

The pharmacokinetic properties of this compound are also under investigation. Understanding how 3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical potential. Preliminary data indicate that the compound exhibits reasonable bioavailability and metabolic stability under certain conditions. However, additional studies are required to optimize these properties for therapeutic use.

One notable advantage of 3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is its synthetic accessibility. The availability of starting materials and well-established synthetic routes allows for scalable production necessary for preclinical and clinical studies. This accessibility is particularly important in drug discovery pipelines where rapid iteration and testing are essential for identifying promising candidates.

The future direction of research on this compound will likely focus on expanding its therapeutic applications through structure-based drug design. By leveraging computational modeling techniques such as molecular docking and virtual screening, researchers can identify analogs with enhanced potency or selectivity. Additionally, exploring combination therapies involving 3-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin -7 -y l ) benz am ide with other bioactive molecules may unlock new treatment strategies.

In conclusion, 3-bromo-N-(1-propanoyl -1,2,3,4 -tetrahy droquino lin -7 -y l ) benz am ide (CAS No .94632 1 -43 -3) represents a promising lead compound with significant potential in addressing neurological disorders and cancer . Its unique structural features, coupled with preliminary evidence of biological activity, make it an attractive candidate for further development . As research progresses, this compound could pave the way for novel therapeutic interventions targeting some of today's most challenging diseases .

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